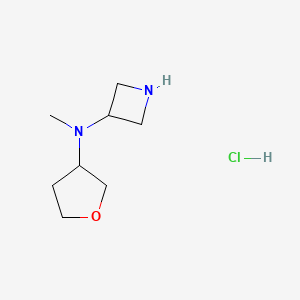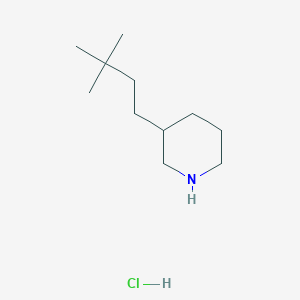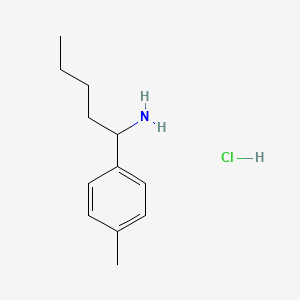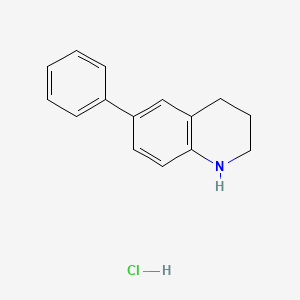
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride
Descripción general
Descripción
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a research chemical . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . The chemical formula is C15H16ClN and it has a molecular weight of 245.74 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core with a phenyl group attached at the 6-position . The Smiles notation for this compound is C1CC2=C (C=CC (=C2)C3=CC=CC=C3)NC1.Cl .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, tetrahydroquinoline derivatives are known to participate in various chemical reactions . They are often used as intermediates in the synthesis of other complex organic compounds .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- N-Phenyl-3-hydroxy-1,2,3,4-tetrahydroquinoline, a conversion product of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, has been synthesized, with its structure and derivatives being studied (Vorozhtsov & Kutkevichus, 1966).
- The stereospecific synthesis and resolution of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, a related compound, have been achieved, and its absolute configurations determined by X-ray diffractometric analysis (Mondeshka et al., 1992).
Chemical Properties and Reactions
- Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines, which include compounds like this compound, has been investigated, revealing various derivatives and oxidation reactions (Zemtsova et al., 2015).
- Synthesis of 1-formyl-1,2-dihydroquinolines from compounds including this compound has been achieved using a Lewis acid-catalyzed cyclization (Kobayashi et al., 1995).
Biological Activity
- Certain derivatives of 1,2,3,4-tetrahydroquinoline, closely related to this compound, have been identified as antagonists for the follicle-stimulating hormone receptor, suggesting potential for nonsteroidal contraception (van Straten et al., 2005).
- Hydrazones containing 1-phenyl-1,2,3,4-tetrahydroquinoline units, similar to this compound, have been synthesized and found to be novel hole transporting materials in electronic applications (Getautis et al., 2006).
Pharmaceutical Applications
- The racemization process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a structural variant of this compound, has been developed as a key intermediate for the antimuscarinic agent Solifenacin (Bolchi et al., 2013).
Antitumor Activity
- Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been discovered to possess antiglioma activity, suggesting potential therapeutic applications in treating brain tumors (Mohler et al., 2006).
Potential Antidepressant and Antipsychotic Properties
- Some derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit potential antidepressant and antipsychotic properties, which might be relevant for this compound (Kihara et al., 1994).
Direcciones Futuras
The future directions of research on 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, the development of novel synthetic strategies for these compounds could also be a focus of future research .
Mecanismo De Acción
Target of Action
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), which are known to be an important structural motif of various natural products and therapeutic lead compounds . THIQs have been found to display multifarious biological activities . .
Mode of Action
Thiqs are known to interact with various biological targets due to their structural versatility
Biochemical Pathways
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, it can be inferred that this compound might affect multiple biochemical pathways.
Result of Action
Thiqs are known to have significant biological properties, suggesting that this compound might also have notable effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to certain receptors, modulating their signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods. Its degradation products can have different biological activities, which may contribute to its overall effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can be metabolized into different products, each with distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues also determines its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its specific biological effects .
Propiedades
IUPAC Name |
6-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15;/h1-3,5-6,8-9,11,16H,4,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOGDXXGECHGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


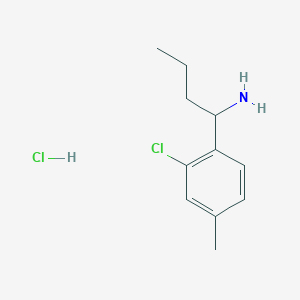


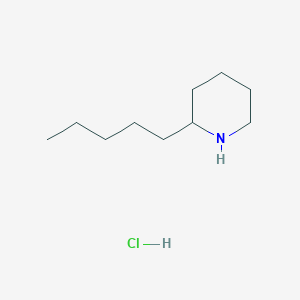
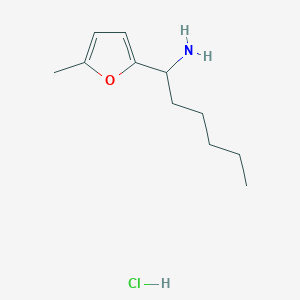
![2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B1432932.png)
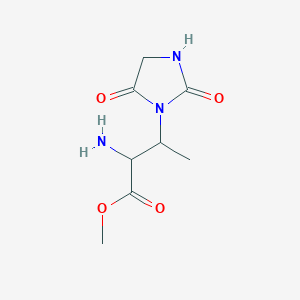
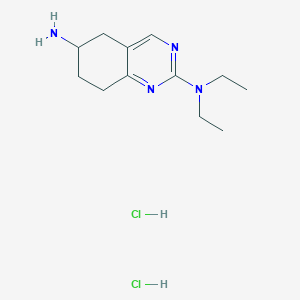
![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)

